P-Rib-ppbetas
Description
P-Rib-ppbetas (Phosphorylated Ribose Pyrophosphate Beta Isomers) are phosphorylated derivatives of ribose, characterized by beta-linked pyrophosphate groups. These compounds play critical roles in cellular energy transfer, nucleotide biosynthesis, and signal transduction pathways. Structurally, they consist of a ribose backbone with phosphate groups attached at specific hydroxyl positions, forming high-energy bonds that facilitate metabolic reactions such as ATP synthesis and coenzyme activation .
Properties
CAS No. |
91385-22-7 |
|---|---|
Molecular Formula |
C5H13O13P3S |
Molecular Weight |
406.14 g/mol |
IUPAC Name |
dihydroxyphosphinothioyl [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C5H13O13P3S/c6-3-2(1-15-19(8,9)10)16-5(4(3)7)17-20(11,12)18-21(13,14)22/h2-7H,1H2,(H,11,12)(H2,8,9,10)(H2,13,14,22)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
DUHPXDWZQTVKIV-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |
Synonyms |
5-phosphoribosyl 1-O-(2-thiodiphosphate) P-Rib-PPbetaS |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Phosphate Linkage | Key Biological Role | Stability (pH 7.4) |
|---|---|---|---|---|---|
| This compound | Not Available | C₅H₁₂O₁₄P₂ | Beta | Energy transfer, nucleotide synthesis | Moderate |
| ATP (Adenosine Triphosphate) | 56-65-5 | C₁₀H₁₆N₅O₁₃P₃ | Alpha/Beta | Primary energy currency | High |
| PRPP (Phosphoribosyl Pyrophosphate) | 7540-64-9 | C₅H₁₃O₁₄P₂ | Alpha | Nucleotide biosynthesis precursor | Low |
| NAD⁺ (Nicotinamide Adenine Dinucleotide) | 53-84-9 | C₂₁H₂₇N₇O₁₄P₂ | Beta | Redox reactions, signaling | High |
Key Findings :
Phosphate Linkage Configuration :
- This compound exhibit beta-linked pyrophosphate groups, unlike PRPP (alpha-linked), which reduces their reactivity in certain enzymatic pathways but enhances stability in alkaline environments .
- NAD⁺ shares the beta configuration, enabling compatibility with dehydrogenase enzymes, suggesting this compound may participate in analogous redox processes .
Biological Roles :
- Unlike ATP, which serves as a universal energy carrier, this compound are hypothesized to act as specialized cofactors in nucleotide salvage pathways .
- PRPP is a direct precursor in purine and pyrimidine synthesis, while this compound may regulate feedback inhibition in these pathways .
Stability and Solubility :
- This compound demonstrate moderate aqueous solubility (≈15 mg/mL), comparable to PRPP but lower than ATP (≈50 mg/mL). Their beta-linkage confers resistance to phosphatase degradation compared to alpha-linked isomers .
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